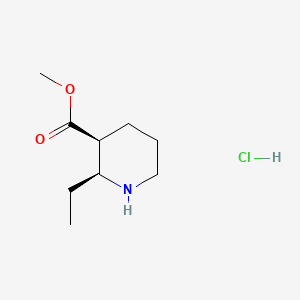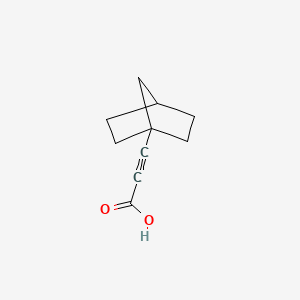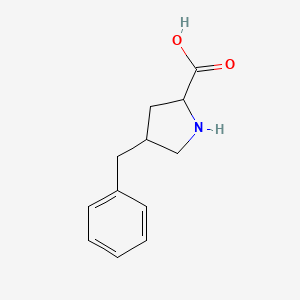![molecular formula C7H4F2N2 B15299588 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15299588.png)
4,6-difluoro-1H-pyrrolo[3,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Difluoro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system with two fluorine atoms at the 4 and 6 positions. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-difluoropyridine with an appropriate amine, followed by cyclization under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Difluoro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can replace the fluorine atoms in the presence of a suitable base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can exhibit different biological activities .
Applications De Recherche Scientifique
4,6-Difluoro-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong interactions with the target sites . This interaction can modulate the activity of the target, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1H-pyrrolo[2,3-b]pyridine: Another pyrrolopyridine derivative with different substitution patterns.
Pyrrolo[3,4-c]pyridine: A structural isomer with distinct biological activities.
Uniqueness: 4,6-Difluoro-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of fluorine atoms at specific positions, which significantly influence its chemical reactivity and biological activity. This makes it a valuable scaffold in drug discovery and other scientific research applications .
Propriétés
Formule moléculaire |
C7H4F2N2 |
|---|---|
Poids moléculaire |
154.12 g/mol |
Nom IUPAC |
4,6-difluoro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H4F2N2/c8-6-3-5-4(1-2-10-5)7(9)11-6/h1-3,10H |
Clé InChI |
ALWHUHRTLHHLQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=CC(=NC(=C21)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride](/img/structure/B15299508.png)
![Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B15299513.png)

![Ethyl 3-{[2-(2-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B15299529.png)







![6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B15299598.png)

![(8-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B15299614.png)
